molecular formula C18H23N3O4S3 B2903247 N-[(thiophen-2-yl)methyl]-N'-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide CAS No. 898415-99-1

N-[(thiophen-2-yl)methyl]-N'-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide

Cat. No.: B2903247
CAS No.: 898415-99-1
M. Wt: 441.58
InChI Key: JQAYRNJZGABHBY-UHFFFAOYSA-N
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Description

N-[(thiophen-2-yl)methyl]-N'-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide is a synthetic small molecule research compound featuring a distinctive molecular architecture that incorporates two thiophene rings. The presence of the thiophene moiety is of significant interest in medicinal chemistry and drug discovery, as this heterocycle is a known pharmacophore found in molecules with a wide range of biological activities . This compound is supplied exclusively for research and development purposes in laboratory settings. It is intended for use by qualified professional researchers only. It is not intended for use in humans, animals, or as a diagnostic agent, and it must not be used for any personal purposes. The specific mechanism of action, pharmacological targets, and detailed applications for this compound are areas of active investigation, and researchers are encouraged to consult the primary scientific literature for the latest findings.

Properties

IUPAC Name

N'-(thiophen-2-ylmethyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S3/c22-17(18(23)20-13-15-6-3-11-26-15)19-9-8-14-5-1-2-10-21(14)28(24,25)16-7-4-12-27-16/h3-4,6-7,11-12,14H,1-2,5,8-10,13H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAYRNJZGABHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(thiophen-2-yl)methyl]-N'-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multiple steps:

    Formation of the thiophen-2-ylmethyl group: This can be achieved through the alkylation of thiophene with an appropriate alkyl halide.

    Synthesis of the piperidine derivative: The piperidine ring can be functionalized with a thiophen-2-ylsulfonyl group through sulfonylation reactions.

    Coupling reactions: The thiophen-2-ylmethyl and piperidine derivatives are then coupled with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene rings can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxalamide linkage can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound can be used to study the interactions of thiophene and piperidine derivatives with biological targets.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of N-[(thiophen-2-yl)methyl]-N'-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Analogues

W-15 and W-18 (Sulfonamide-Piperidine Derivatives) :

  • W-15 : Contains a 2-piperidinylidene core with a 4-chlorophenylsulfonamide group.
  • W-18 : Features a 1-(4-nitrophenylethyl)piperidylidene backbone.
  • Comparison :
    • The target compound shares the piperidine core and sulfonyl group with W-15/W-18 but replaces the aromatic nitro/chloro substituents with thiophene rings.
    • Pharmacological Impact : W-15/W-18 exhibit potent opioid receptor binding, but the thiophene sulfonyl group in the target compound may alter receptor selectivity or metabolic stability due to increased hydrophobicity .

4-Anilidopiperidine Derivatives (e.g., Fentanyl Analogues) :

  • Structure : N-Phenyl-N-(piperidin-4-ylmethyl)propionamide derivatives with hydrophobic tetrahydronaphthalene substituents.
  • The thiophene sulfonyl group may confer unique electronic effects compared to fentanyl’s benzyl or phenethyl groups .
Thiophene-Containing Analogues

N-(2-Nitrophenyl)thiophene-2-carboxamide :

  • Structure : A simple thiophene carboxamide with a nitroaryl group.
  • Comparison: Both compounds incorporate thiophene rings, but the target molecule’s piperidine-ethanediamide architecture introduces conformational rigidity and tertiary amine functionality absent in simpler thiophene carboxamides.
Ethanediamide-Linked Compounds

N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide :

  • Structure : Shares the ethanediamide bridge but uses a cyclohexenyl-ethyl group and trifluoroethyl-piperidine.
  • Synthetic Accessibility: Both compounds require multi-step syntheses involving reductive amination and sulfonylation, but the target compound’s thiophene sulfonyl group introduces additional complexity .

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight Key Functional Groups Pharmacological Notes Synthesis Highlights
Target Compound ~525 g/mol Thiophene(s), Piperidine, Sulfonyl Potential opioid/sulfonamide targets Sulfonylation, reductive amination
W-15 ~339 g/mol Piperidinylidene, Chlorophenyl High opioid receptor affinity Sulfonamide coupling
N-(2-Nitrophenyl)thiophene-2-carboxamide ~262 g/mol Thiophene, Carboxamide Antibacterial activity Carboxylic acid chloride reaction
Fentanyl ~336 g/mol Piperidine, Phenethyl, Propionamide μ-opioid agonist Reductive amination

Research Findings and Implications

  • Synthetic Challenges : The target compound’s thiophene sulfonyl group requires precise sulfonylation conditions, as seen in analogous piperidine sulfonamide syntheses .
  • Structure-Activity Relationship (SAR) :
    • Thiophene rings may enhance metabolic stability compared to nitro/chloro substituents in W-15/W-18 .
    • The ethanediamide linker could reduce off-target effects by limiting conformational flexibility relative to fentanyl’s propionamide .
  • Unresolved Questions: No direct binding data for the target compound exists in the provided evidence; further in vitro assays are needed to confirm opioid/sulfonamide receptor interactions.

Biological Activity

N-[(thiophen-2-yl)methyl]-N'-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide is a complex organic compound notable for its potential therapeutic applications. This compound features a unique combination of thiophene, piperidine, and oxalamide moieties, which may confer distinct biological properties. This article explores its synthesis, biological activity, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiophen-2-ylmethyl Group : Achieved through alkylation of thiophene with an appropriate alkyl halide.
  • Synthesis of the Piperidine Derivative : Functionalization of the piperidine ring with a thiophen-2-sulfonyl group via sulfonylation.
  • Coupling Reactions : The final product is formed by coupling the thiophen-2-ylmethyl and piperidine derivatives with oxalyl chloride to create the oxalamide linkage.

Biological Activity

The biological activity of this compound has been investigated through various studies focusing on its potential as a therapeutic agent.

The mechanism by which this compound exerts its biological effects is likely related to its interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate their activity, influencing various biological pathways.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and potential therapeutic effects of this compound against various cancer cell lines. For example, studies have shown that derivatives similar to this compound exhibit significant antitumor activity against human hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) cell lines.

CompoundCell LineIC50 (µg/mL)
N-Acetyl derivativeHepG-24.24 ± 0.3
Thiophene derivativeMCF-77.35 ± 0.4
Control (Doxorubicin)HepG-20.36 ± 0.04

These results indicate that certain structural modifications can enhance cytotoxicity, suggesting a structure–activity relationship that warrants further investigation.

Case Studies

Recent studies have explored the broader implications of thiophene and piperidine derivatives in cancer therapy:

  • Thiazole-Based Heterocycles : A study synthesized thiazole-based compounds that demonstrated promising antitumor activity, providing a comparative backdrop for evaluating the efficacy of thiophene-containing compounds like this compound .
  • Piperidine Derivatives : Research on piperidine derivatives has highlighted their potential anticancer properties through mechanisms involving apoptosis induction in tumor cells, reinforcing the relevance of similar structures .

Q & A

Q. What are the standard synthetic protocols for N-[(thiophen-2-yl)methyl]-N'-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide?

The synthesis typically involves multi-step organic reactions, including:

  • Sulfonylation : Introducing the thiophene-2-sulfonyl group to the piperidine moiety under controlled pH and temperature (e.g., using SOCl₂ or sulfonyl chlorides).
  • Amide Coupling : Reacting the sulfonylated piperidine intermediate with ethanediamide precursors via carbodiimide-mediated coupling (e.g., EDC/HOBt).
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the final product . Key parameters include solvent polarity (e.g., DMF or THF), reaction time (12–48 hours), and temperature (25–60°C).

Q. How is the compound characterized structurally?

Structural confirmation relies on:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to identify proton environments and carbon frameworks, particularly for thiophene (δ 6.8–7.5 ppm) and piperidine (δ 2.5–3.5 ppm) signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Confirming amide C=O stretches (~1650 cm⁻¹) and sulfonyl S=O peaks (~1150–1350 cm⁻¹) .

Advanced Questions

Q. How can synthetic yields be optimized for this compound?

Yield optimization strategies include:

  • Catalyst Screening : Testing palladium or copper catalysts for coupling steps (e.g., Suzuki-Miyaura for thiophene derivatives) .
  • Microwave-Assisted Synthesis : Reducing reaction time (e.g., from 24 hours to 30 minutes) while maintaining >80% yield .
  • Solvent Optimization : Using polar aprotic solvents (e.g., DMSO) to enhance intermediate solubility . Contradictions in literature-reported yields (30–85%) may arise from varying reagent purity or reaction scale .

Q. What methodologies are used to analyze its interaction with biological targets?

Mechanistic studies employ:

  • Surface Plasmon Resonance (SPR) : Quantifying binding affinity (KD) to receptors like G-protein-coupled receptors (GPCRs) .
  • Molecular Docking : Simulating interactions with enzymatic pockets (e.g., cytochrome P450) using software like AutoDock Vina .
  • Isothermal Titration Calorimetry (ITC) : Measuring thermodynamic parameters (ΔH, ΔS) for binding . The thiophene sulfonyl group enhances π-π stacking with aromatic residues, while the piperidine moiety facilitates hydrophobic interactions .

Q. How do structural analogs influence structure-activity relationships (SAR)?

SAR studies compare derivatives with modifications such as:

Modification Biological Effect Reference
Replacement of thiophene with furanReduced binding affinity (IC₅₀ ↑ 2-fold)
Substitution of piperidine with tetrahydroquinolineImproved metabolic stability (t₁/₂ ↑ 40%)
Addition of fluorophenyl groupEnhanced selectivity for kinase inhibitors
These findings guide rational design of derivatives with optimized pharmacokinetics .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities across studies?

Discrepancies (e.g., IC₅₀ values ranging from 50 nM to 1 µM) may stem from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (luminescence vs. fluorescence) .
  • Compound Purity : Impurities >5% (detected via HPLC) can skew dose-response curves .
  • Buffer Conditions : pH or ionic strength variations affecting solubility and activity . Standardized protocols (e.g., NIH/NCATS guidelines) are recommended for cross-study comparisons .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating its therapeutic potential?

  • Cancer : NCI-60 cell line panel for cytotoxicity profiling .
  • Neurological Disorders : Primary neuronal cultures for neuroprotective activity assays .
  • Infectious Diseases : Bacterial biofilm inhibition assays (e.g., Staphylococcus aureus) . Dose ranges (1–100 µM) and exposure times (24–72 hours) should be validated via cytotoxicity controls .

Methodological Challenges

Q. What strategies mitigate degradation during storage?

  • Lyophilization : Stabilizing the compound in amorphous form at -80°C .
  • Light Sensitivity : Storing in amber vials to prevent photodegradation of the thiophene moiety .
  • Humidity Control : Using desiccants to prevent hydrolysis of the sulfonyl group .

Advanced Analytical Techniques

Q. How is metabolic stability assessed preclinically?

  • Liver Microsome Assays : Incubating with human/rat microsomes and quantifying parent compound via LC-MS/MS .
  • CYP450 Inhibition Screening : Identifying interactions with CYP3A4/2D6 using fluorogenic substrates . Metabolites (e.g., sulfoxide derivatives) are characterized using tandem MS .

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